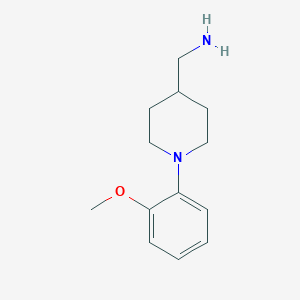
1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene is an organic compound with the molecular formula C9H8BrF3O2S. This compound is characterized by the presence of bromomethyl, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene can be synthesized through several methods. One common approach involves the bromination of 4-methylsulfonyl-3-trifluoromethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used under controlled conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfone derivatives.
Reduction: Products include difluoromethyl and monofluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It is employed in the development of bioactive compounds and as a labeling agent in biochemical studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The trifluoromethyl group can influence the reactivity and stability of the compound through its electron-withdrawing properties .
Vergleich Mit ähnlichen Verbindungen
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a bromomethyl group.
1-Bromo-4-(trifluoromethyl)sulfonyl benzene: Similar in structure but with a different substitution pattern on the benzene ring.
Uniqueness: 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene is unique due to the combination of bromomethyl, methylsulfonyl, and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H8BrF3O2S |
|---|---|
Molekulargewicht |
317.12 g/mol |
IUPAC-Name |
4-(bromomethyl)-1-methylsulfonyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3O2S/c1-16(14,15)8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 |
InChI-Schlüssel |
HMUQWZRUIANZBT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CBr)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[bis(4-fluorophenyl)methylidene]-3-methylbutanoate](/img/structure/B8620734.png)


![9-(tert-Butyl) 2-methyl 1-oxa-4,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B8620750.png)






![2-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B8620790.png)



